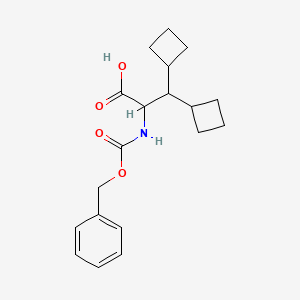
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, the paper titled "Polyphosphoric acid catalyzed conversion of 3-(methoxyphenyl)propionic acids to derivatives of [3.3]metacyclophane-1,10-diones and 1-indanones" discusses the use of polyphosphoric acid (PPA) as a catalyst in the cyclization of methoxyphenyl propionic acids to produce dimeric products and indanones . While this does not directly describe the synthesis of 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid, it suggests that similar catalytic methods could potentially be applied in its synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly affect their physical and chemical properties. The paper on the CO vibration spectrum polymorphism indicates that even small conformational changes can lead to significant shifts in vibrational and Raman spectra . This implies that the molecular structure of this compound, particularly the arrangement of its cyclobutyl and phenyl groups, could have a substantial impact on its spectroscopic properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be influenced by their dissociation constants in various solvents, as discussed in the paper on the apparent dissociation constants of amino propanesulfonic acids . While the paper does not directly relate to the compound , it highlights the importance of solvent choice in determining the properties of a compound. Additionally, the paper on negative halochromism in a Hinopurpurin derivative indicates that substituents on aromatic rings can significantly affect the optical properties of a compound . This suggests that the phenylmethoxycarbonylamino group in the compound of interest could also influence its optical properties.
Aplicaciones Científicas De Investigación
Polybenzoxazine Formation
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid contributes to advancements in materials science. An example includes its involvement in the formation of polybenzoxazines. Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to this compound, as a renewable building block in polybenzoxazine synthesis. This process highlights the compound's potential in enhancing the reactivity of molecules towards benzoxazine ring formation, leading to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Kinetics and Mechanism in Thermal Gas-Phase Elimination
The kinetics and mechanism of thermal gas-phase elimination involving compounds similar to this compound have been studied. Al-Awadi et al. (2004) investigated the pyrolysis of 2-(N-Phenylamino)propanoic acid and its analogues in the gas phase. Their findings contribute to a better understanding of the reaction pathways and by-products in such processes (Al-Awadi et al., 2004).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds incorporating cyclobutane rings, which are structurally related to this compound, have been explored. Studies like those by Belluš et al. (1974) provide insights into the stereochemical aspects and reactivity of such compounds in Diels-Alder reactions, contributing to the field of organic synthesis (Belluš et al., 1974).
Optoelectronic Properties
Research on optoelectronic properties of molecules related to this compound has been conducted. Fonkem et al. (2019) investigated the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule with relevance to dye-sensitized solar cells (DSSC). This study provides a foundation for understanding the potential of such compounds in optoelectronic applications (Fonkem et al., 2019).
Propiedades
IUPAC Name |
3,3-di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c21-18(22)17(16(14-8-4-9-14)15-10-5-11-15)20-19(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSPSZJWQZLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

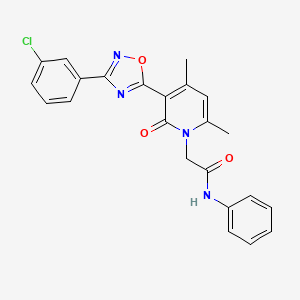
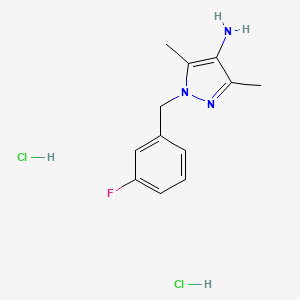

![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)
![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
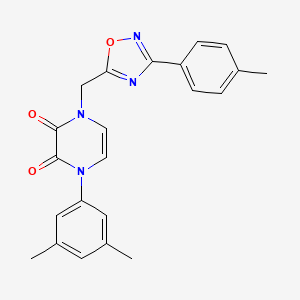
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)
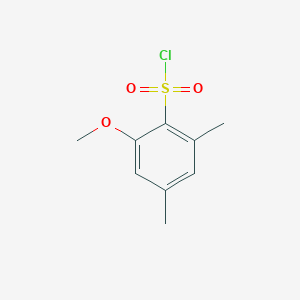
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

